molecular formula C18H18N2O6S B2933276 N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899758-16-8

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2933276
CAS No.: 899758-16-8
M. Wt: 390.41
InChI Key: JWDZJTICICTRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. The structure features a benzisothiazol-1,1-dioxide (saccharin-like) scaffold, a moiety known for its diverse biological activities, linked via a propanamide chain to a 2,4-dimethoxyphenyl group . This specific molecular architecture, combining an electron-rich aromatic system with a polar sulfonamide-like group, makes it a valuable scaffold for exploring protein-ligand interactions and developing novel enzyme inhibitors. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening campaigns. It is also suitable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets. Potential research applications include, but are not limited to, the development of probes for neurodegenerative diseases, given that structural analogs with similar propanamide linkages have been investigated in the context of Parkin ligase activation and mitochondrial quality control pathways . This product is provided as a solid and is intended for laboratory research purposes. It is strictly For Research Use Only. It is not intended for direct diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-11(17(21)19-14-9-8-12(25-2)10-15(14)26-3)20-18(22)13-6-4-5-7-16(13)27(20,23)24/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDZJTICICTRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide typically involves multi-step organic reactions

  • Preparation of Benzoisothiazolone Core

      Starting Material: 2-aminobenzenesulfonamide.

      Reaction: Cyclization with a suitable reagent such as phosgene or a similar carbonylating agent to form the benzoisothiazolone ring.

      Conditions: Typically carried out under an inert atmosphere at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzoisothiazolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or modulators of biological pathways due to the presence of the benzoisothiazolone moiety.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in a specific manner, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzoisothiazolone ring can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Core Structure and Modifications

The benzoisothiazolone ring system is planar, with S–N bond lengths consistent across derivatives (~1.63–1.65 Å) . Key structural variations occur at the N-substituent and side chain:

  • SCP-1 (2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide): Contains a 4-hydroxyphenyl group, associated with reduced hepatotoxicity compared to acetaminophen .
  • Compound 3f (isopropyl ester derivative): Exhibits high cytotoxicity (IC₅₀ = 8.2 µM against hepatic cancer cells) due to its lipophilic isopropyl group .
  • Compound 4j (N-((1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide): Features a triazole moiety, enhancing antiviral activity .

Anti-Inflammatory and Antioxidant Profiles

  • Compound 3d (pentyl ester): Shows potent anti-inflammatory activity (IL-6 inhibition: 72%) due to strong COX-1 binding (ΔG = -9.2 kcal/mol) .
  • Compound 2 (acetonitrile derivative): Exhibits excellent antioxidant activity (IC₅₀ = 12 µM in DPPH assay) .

Anticancer and Antimicrobial Effects

  • Compound 3f : Highest cytotoxicity (IC₅₀ = 8.2 µM) attributed to isopropyl ester’s hydrophobicity .
  • Compound 13 (3-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide): Moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) .
    The 2,4-dimethoxyphenyl group in the target compound may improve anticancer activity via enhanced cellular uptake but could reduce antimicrobial efficacy due to steric hindrance.

Toxicity and Selectivity

  • SCP-1: Demonstrates 10-fold lower hepatotoxicity than acetaminophen in human hepatocytes .
  • Compound 15 : Inhibits S. aureus Sortase A (IC₅₀ = 4.5 µM) with minimal cytotoxicity .
    The target compound’s dimethoxy substituents may further mitigate toxicity while maintaining selectivity for inflammatory or cancer targets.

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Formula LogP* Hydrogen Bond Acceptors
Target Compound C₁₉H₂₀N₂O₆S ~3.2 6
SCP-1 C₁₅H₁₂N₂O₅S 1.8 5
Compound 3f C₁₃H₁₅NO₅S 2.5 5
Compound 4j C₂₁H₁₈N₄O₃S 3.8 5

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, with the CAS number 899996-65-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H18N2O6SC_{18}H_{18}N_{2}O_{6}S, with a molecular weight of 378.41 g/mol. The structure includes a dimethoxyphenyl group and an isothiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₆S
Molecular Weight378.41 g/mol
CAS Number899996-65-7

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that isothiazole derivatives can induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway. This mechanism is often mediated through the modulation of Bcl-2 family proteins and caspase activation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways . The presence of the isothiazole ring is particularly noteworthy as many compounds containing this moiety are known for their broad-spectrum antimicrobial activities.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that derivatives of benzo[d]isothiazole can act as inhibitors of specific enzymes involved in disease pathways, such as cholesteryl ester transfer protein (CETP). This inhibition can lead to increased levels of high-density lipoprotein cholesterol (HDL-C), which is beneficial for cardiovascular health .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Cholesterol Regulation : A study demonstrated that a benzo[d]isothiazole derivative significantly increased HDL-C levels in human CETP transgenic mice, suggesting a potential therapeutic role in managing dyslipidemia .
  • Anticancer Activity : In vitro assays showed that similar compounds induced apoptosis in breast cancer cell lines through caspase-dependent pathways. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate potency.
  • Antimicrobial Efficacy : A screening assay revealed that compounds with structural similarities exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .

The proposed mechanisms of action for this compound include:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Competitive inhibition of enzymes involved in lipid metabolism.
  • Disruption of Cellular Processes : Interference with bacterial cell wall synthesis or metabolic pathways.

Q & A

Q. What are the optimized synthetic routes for N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, and how can purity be validated?

The compound’s synthesis typically involves coupling a benzoisothiazol-3-one sulfonamide precursor with a substituted phenylpropanoic acid derivative. Modified literature methods for analogous sultams (e.g., saccharin derivatives) suggest two approaches:

  • Route A : Condensation of 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl propanamide intermediates with 2,4-dimethoxyphenylamine under peptide-coupling conditions (e.g., EDC/HOBt) .
  • Route B : Direct alkylation of the benzoisothiazol sulfonamide core with activated 2,4-dimethoxyphenyl propionyl chloride.

Q. Validation :

  • Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; sulfone signals at δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ expected for C20H21N2O6S).
  • Chromatography : Purity ≥95% confirmed via RP-HPLC (C18 column, methanol/water gradient) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H/13C NMR : Assign methoxy groups (δ 3.8–4.0 ppm for OCH3), aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl), and sulfonamide/amide NH signals (δ 10–12 ppm) .
  • IR spectroscopy : Confirm sulfone (1150–1300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
  • Single-crystal X-ray diffraction : Resolve conformational details (e.g., planarity of the benzoisothiazol ring and dihedral angles between substituents) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity, and what contradictions might arise in data interpretation?

Experimental Design :

  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations. Compare with control compounds (e.g., doxorubicin) .
  • Anti-inflammatory screening : Measure COX-1/COX-2 inhibition via ELISA or fluorometric kits .

Q. Data Contradictions :

  • Discrepancies may arise between in vitro potency (e.g., low µM IC50) and in vivo efficacy due to bioavailability issues.
  • Conflicting SAR trends (e.g., methoxy groups enhancing activity in some assays but reducing it in others) require dose-response validation .

Q. What computational strategies are effective for studying its mechanism of action?

  • Molecular docking : Target proteases (e.g., Dengue NS2B-NS3) or kinases (e.g., CK1δ) using AutoDock Vina. Focus on hydrogen bonding with sulfone/amide groups and hydrophobic interactions with dimethoxyphenyl .
  • DFT studies : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites for covalent binding .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. How can synthetic yields be optimized while minimizing byproducts?

Key Factors :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require scavengers (e.g., DIEA) to suppress side reactions .
  • Catalyst optimization : Use Pd/C for hydrogenation steps or enzyme-mediated acylations for stereoselectivity .
  • Purification : Flash chromatography (SiO2, ethyl acetate/petroleum ether) or preparative HPLC to isolate the target from regioisomers .

Q. What methodologies resolve structural-activity paradoxes in analogs?

  • Fragment-based design : Synthesize truncated analogs (e.g., removing dimethoxyphenyl or sulfone groups) to isolate pharmacophores .
  • Proteomic profiling : Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to identify off-target interactions .
  • Metabolite tracking : LC-MS/MS to monitor stability in plasma or microsomal incubations .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling reagentEDC/HOBt in DMF
Reaction time12–24 hrs at 25°C
Purification30–50% ethyl acetate/petroleum ether
Yield65–76% (route-dependent)

Q. Table 2. Biological Assay Conditions

Assay TypeProtocolReference
Antiviral (DENV/WNV)Plaque reduction (EC50)
Anticancer (MTT)48-hr incubation, λ = 570 nm
COX inhibitionELISA (IC50, COX-1 vs. COX-2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.